Cas no 123531-52-2 (Ethyl imidazo1,2-apyridine-3-carboxylate)
Ethyl imidazo1,2-apyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl imidazo[1,2-a]pyridine-3-carboxylate
- Imidazo[1,2-a]pyridine-3-carboxylicacid, ethyl ester
- 123531-52-2
- MFCD11656766
- CS-0043129
- AKOS015903610
- EthylImidazo[1,2-a]pyridine-3-carboxylate
- SY004049
- FT-0700529
- Imidazo[1,2-a]pyridine-3-carboxylic acid, ethyl ester
- SCHEMBL11063491
- DTXSID30559314
- A890697
- J-521252
- 5-[(3-ETHYL-2(3H)-BENZOXAZOLYLIDENE)ETHYLIDENE]-4-OXO-2-THIOXO3-THIAZOLIDINEACETICACID
- AS-20156
- Ethyl imidazo1,2-apyridine-3-carboxylate
-
- MDL: MFCD11656766
- Inchi: 1S/C10H10N2O2/c1-2-14-10(13)8-7-11-9-5-3-4-6-12(8)9/h3-7H,2H2,1H3
- InChI Key: YHUJITROXZCZNW-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CN=C2C=CC=CN12)=O
Computed Properties
- Exact Mass: 190.07400
- Monoisotopic Mass: 190.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 43.6Ų
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.22±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: No data available
- Boiling Point: 333.0±22.0 °C at 760 mmHg
- Flash Point: 155.2±22.3 °C
- Refractive Index: 1.594
- Solubility: Very slightly soluble (0.97 g/l) (25 º C),
- PSA: 43.60000
- LogP: 1.51100
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
Ethyl imidazo1,2-apyridine-3-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ° C, -4 ° C is better
Ethyl imidazo1,2-apyridine-3-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl imidazo1,2-apyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E190235-1g |
Ethyl imidazo1,2-apyridine-3-carboxylate |
123531-52-2 | 97% | 1g |
¥83.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E190235-250mg |
Ethyl imidazo1,2-apyridine-3-carboxylate |
123531-52-2 | 97% | 250mg |
¥43.90 | 2023-09-03 | |
| Alichem | A029193422-5g |
Ethyl imidazo[1,2-a]pyridine-3-carboxylate |
123531-52-2 | 97% | 5g |
$188.10 | 2023-09-03 | |
| Alichem | A029193422-10g |
Ethyl imidazo[1,2-a]pyridine-3-carboxylate |
123531-52-2 | 97% | 10g |
$318.15 | 2023-09-03 | |
| Alichem | A029193422-25g |
Ethyl imidazo[1,2-a]pyridine-3-carboxylate |
123531-52-2 | 97% | 25g |
$625.40 | 2023-09-03 | |
| Matrix Scientific | 143192-1g |
Ethyl imidazo[1,2-a]pyridine-3-carboxylate, 97% |
123531-52-2 | 97% | 1g |
$388.00 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E846030-1g |
Ethyl imidazo[1,2-a]pyridine-3-carboxylate |
123531-52-2 | 97% | 1g |
325.80 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-2864-100g |
Ethyl Imidazo[1,2-a]pyridine-3-carboxylate |
123531-52-2 | 97% | 100g |
$1995 | 2023-09-07 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB11369-25g |
Ethyl Imidazo[1,2-a]pyridine-3-carboxylate |
123531-52-2 | 95% | 25g |
$539 | 2023-09-07 | |
| Fluorochem | 210100-1g |
Ethyl imidazo[1,2-a]pyridine-3-carboxylate |
123531-52-2 | 95% | 1g |
£13.00 | 2022-03-01 |
Ethyl imidazo1,2-apyridine-3-carboxylate Suppliers
Ethyl imidazo1,2-apyridine-3-carboxylate Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on Ethyl imidazo1,2-apyridine-3-carboxylate
Comprehensive Overview of Ethyl imidazo[1,2-a]pyridine-3-carboxylate (CAS No. 123531-52-2): Properties, Applications, and Innovations
Ethyl imidazo[1,2-a]pyridine-3-carboxylate (CAS No. 123531-52-2) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and materials science research. This imidazo[1,2-a]pyridine derivative is characterized by its unique molecular structure, combining an imidazole ring fused with a pyridine core and an ethyl ester functional group. Its versatility makes it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antiviral agents, aligning with current trends in targeted drug discovery.
The growing demand for small-molecule therapeutics has propelled interest in CAS 123531-52-2 as a building block. Researchers are exploring its potential in cancer immunotherapy and neurodegenerative disease research, addressing two of the most searched medical topics in 2024. Its electron-rich aromatic system enables π-stacking interactions, a property leveraged in OLED materials for next-generation displays—a hot topic in materials science forums and patent filings.
Synthetic protocols for Ethyl imidazo[1,2-a]pyridine-3-carboxylate often involve Gould-Jacobs reactions or microwave-assisted synthesis, reflecting the pharmaceutical industry's shift toward green chemistry. Analytical characterization typically employs HPLC-MS and NMR spectroscopy, with purity thresholds exceeding 98% for pharmaceutical-grade material. These details respond to frequent queries from quality control specialists searching for analytical method validation techniques.
Recent patent analyses reveal that 123531-52-2 derivatives show promise as TRK inhibitors (tropomyosin receptor kinases), addressing a surge in interest for precision oncology treatments. The compound's logP value (~2.1) and hydrogen bond acceptors (3) make it a favorable candidate for blood-brain barrier penetration—a key consideration in CNS drug development discussions across research platforms.
In material science applications, the imidazo[1,2-a]pyridine scaffold demonstrates exceptional charge transport properties, with recent studies in Advanced Materials highlighting its use in organic semiconductors. This responds to industry demands for alternatives to traditional silicon-based electronics, a trending topic in sustainable technology circles.
Regulatory databases classify Ethyl imidazo[1,2-a]pyridine-3-carboxylate as non-hazardous under standard handling conditions, though proper laboratory PPE is recommended. Suppliers typically provide technical data sheets detailing storage conditions (2-8°C under inert atmosphere), addressing common procurement queries about chemical stability and shelf life optimization.
The global market for pharmaceutical intermediates like CAS 123531-52-2 is projected to grow at 6.8% CAGR through 2030, driven by increased R&D in personalized medicine. Custom synthesis services now offer isotope-labeled versions (13C, 15N) for metabolic studies, reflecting the compound's expanding role in drug metabolism research—a frequently searched term in academic literature.
For synthetic chemists, the 3-carboxylate moiety presents versatile derivatization opportunities through hydrolysis, amidation, or reduction reactions. This flexibility explains its prevalence in recent combinatorial chemistry publications and high-throughput screening libraries, particularly for GPCR-targeted drug discovery programs.
Environmental fate studies indicate 123531-52-2 undergoes biodegradation within 28 days under OECD 301B guidelines, an important consideration for manufacturers addressing green chemistry principles. This data responds to increasing regulatory and consumer focus on sustainable chemical production practices.
In analytical applications, the compound's strong UV absorption at 254 nm makes it suitable as an HPLC reference standard, while its fluorescence properties (λem = 410 nm) enable detection in microfluidic assays—a technique gaining traction in point-of-care diagnostics development.
Cross-disciplinary research has identified imidazo[1,2-a]pyridine derivatives as potential corrosion inhibitors for industrial applications, with recent ACS Applied Materials & Interfaces publications demonstrating 89% efficiency in acidic media. This unexpected application area addresses frequent searches from materials engineers exploring non-toxic anti-corrosion solutions.
Quality specifications for Ethyl imidazo[1,2-a]pyridine-3-carboxylate typically require residual solvent levels below ICH Q3C limits, with strict controls on palladium content (<0.5 ppm) for catalyst residues. These parameters reflect pharmaceutical industry's heightened focus on impurity profiling, a top-searched topic in regulatory affairs training modules.
Emerging applications in agrochemicals have identified CAS 123531-52-2 derivatives as promising plant growth regulators, with field trials showing enhanced crop yield under drought conditions. This aligns with global searches for climate-resilient agriculture solutions and sustainable crop protection strategies.
For researchers exploring structure-activity relationships, the compound's crystallographic data (CCDC deposition numbers available) provides valuable insights into molecular packing and hydrogen bonding networks. Such information addresses frequent queries in computational chemistry forums about ligand-protein docking parameters.
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